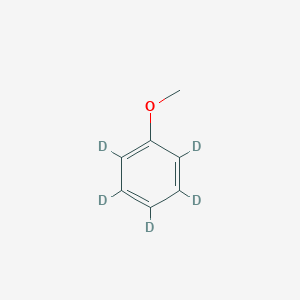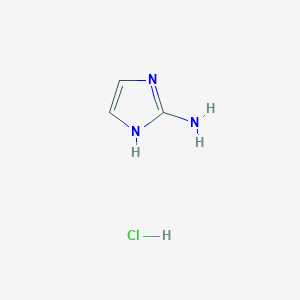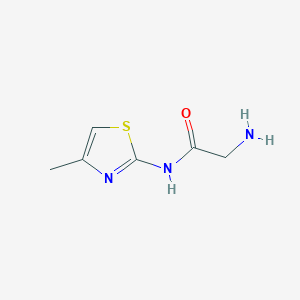
2,6-Diiodopyridine
Übersicht
Beschreibung
2,6-Diiodopyridine is a chemical compound that is a derivative of pyridine, where two hydrogen atoms at the 2 and 6 positions of the pyridine ring are replaced by iodine atoms. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, dyes, and coordination compounds. The presence of iodine atoms significantly alters the electronic properties of the pyridine ring, making it a versatile reagent in organic synthesis.
Synthesis Analysis
The synthesis of 2,6-diiodopyridine derivatives can be achieved through various methods. For instance, 2,4,6-trifluoropyridine can be diiodinated to yield 2,4,6-trifluoro-3,5-diiodopyridine, which can further react to form various substituted pyridines . Additionally, 2,6-Dichloropyridine can be transformed into 2-amino-3-nitropyridine-6-methoxy through a series of reactions including substitution, nitration, ammoniation, and oxidation . These methods demonstrate the reactivity of halogenated pyridines and their utility in synthesizing more complex pyridine derivatives.
Molecular Structure Analysis
The molecular structure of 2,6-diiodopyridine derivatives can be influenced by the nature of substituents on the pyridine ring. For example, structurally rigid 2,6-distyrylpyridines exhibit a planar conformation, which is crucial for their application as fluorescent dyes . The introduction of electron-donating or electron-withdrawing groups can significantly affect the electronic absorption and fluorescence spectra of these compounds.
Chemical Reactions Analysis
2,6-Diiodopyridine and its derivatives participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals such as iron, which show unusual thermal and photochemical properties . The iodine atoms in these compounds can also engage in halogen bonding, as demonstrated by the formation of discrete aggregates with iodoperfluorocarbons . Furthermore, the presence of isocyanide groups in some 2,6-diiodopyridine derivatives enables their use in multicomponent chemistry to synthesize complex molecules like opioids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-diiodopyridine derivatives are influenced by their molecular structure. The high fluorescence quantum yields and the spectral properties of these compounds make them suitable for applications as fluorescent probes . The electronic properties, such as the refractive index and non-linear optical parameters, can be investigated using computational methods like DFT calculations, providing insights into their potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Complex Formation
2,6-Diiodopyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, are notable in coordination chemistry. They have been utilized as ligands for over 15 years, showing both advantages and disadvantages compared to terpyridines. These compounds have been involved in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Catalysis and Material Science
The coordination compounds of 2,6-diiodopyridine analogs, like 2,2':6',2''-terpyridine, are used in diverse research fields such as material science, biomedicinal chemistry, and organometallic catalysis. They have catalyzed a wide range of reactions, including artificial photosynthesis and various biochemical and organic transformations (Winter, Newkome, & Schubert, 2011).
Organic Synthesis and Medicinal Chemistry
2,6-Diiodopyridine derivatives are key in synthesizing bioactive natural products and organic materials. They serve as crucial intermediates in developing medicinally important compounds. The need for efficient and flexible methods for their synthesis is driven by their extensive applications across various branches of chemistry, including material science (Bagdi, Santra, Monir, & Hajra, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBAEQUKKOAEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465601 | |
| Record name | 2,6-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diiodopyridine | |
CAS RN |
53710-17-1 | |
| Record name | 2,6-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diiodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)






